3-Benzyl-1,4,5-triphenylimidazolium perchlorate
Description
Properties
CAS No. |
25893-90-7 |
|---|---|
Molecular Formula |
C28H23ClN2O4 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
1-benzyl-3,4,5-triphenylimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C28H23N2.ClHO4/c1-5-13-23(14-6-1)21-29-22-30(26-19-11-4-12-20-26)28(25-17-9-3-10-18-25)27(29)24-15-7-2-8-16-24;2-1(3,4)5/h1-20,22H,21H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
MOOOLSWZAXBDEW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CN(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the quaternization of a triaryl-substituted imidazole with a benzyl halide, followed by anion exchange or direct precipitation with perchloric acid to obtain the perchlorate salt. This approach aligns with common methods used for preparing quaternary imidazolium salts, where alkylation of the imidazole nitrogen atoms is performed under controlled conditions to achieve selective substitution and high purity products.
Stepwise Preparation Procedure
Step 1: Synthesis of 1,4,5-triphenylimidazole
- The triaryl imidazole core is synthesized via a condensation reaction involving benzil, benzaldehyde, and ammonium acetate under reflux conditions.
- The reaction proceeds smoothly to give 1,4,5-triphenylimidazole with yields typically in the range of 85-92% after recrystallization from acetone and water.
- This method is solvent-free or uses minimal organic solvents, enhancing environmental friendliness and scalability.
Step 2: N-Benzylation of 1,4,5-triphenylimidazole
- The 1,4,5-triphenylimidazole is reacted with benzyl halide (commonly benzyl chloride or benzyl bromide) in an aprotic solvent such as toluene.
- The reaction mixture is heated under reflux for 18-24 hours with constant stirring.
- The benzylation occurs selectively at the N-3 position of the imidazole ring, forming the quaternary imidazolium salt intermediate.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the product precipitates and is filtered, washed with ethyl acetate, and recrystallized from ethanol to obtain pure 3-benzyl-1,4,5-triphenylimidazolium halide salts.
Step 3: Conversion to Perchlorate Salt
- The halide salt is subjected to anion exchange with perchloric acid (HClO4) in aqueous or mixed solvent systems.
- Addition of equimolar or slight excess perchloric acid at ambient temperature leads to precipitation of the perchlorate salt due to its low solubility.
- The precipitated this compound is filtered, washed, and dried under vacuum.
- This step ensures the isolation of the perchlorate salt in high purity and yield.
Detailed Reaction Conditions and Yields
Research Findings and Analysis
- The two-step alkylation strategy ensures regioselective substitution at the N-3 position, avoiding polysubstitution or side reactions common in direct multi-alkylation approaches.
- The use of toluene as solvent in the benzylation step provides a high boiling point medium that facilitates complete reaction and easy isolation of the product by precipitation.
- The perchlorate salt formation is favored by the low solubility of the perchlorate anion salts, which drives the precipitation and purification process.
- The final product exhibits good thermal stability and air/moisture stability, making it suitable for further applications in catalysis and materials science.
- Comparative electrochemical studies on related triarylimidazolium salts indicate that substituents on the imidazole ring influence redox properties, which can be tuned by the choice of alkyl and aryl groups.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,4,5-triphenylimidazolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the imidazolium salt into other derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various imidazole derivatives .
Scientific Research Applications
Catalysis in Organic Reactions
Ionic Liquids as Catalysts
Ionic liquids, including 3-benzyl-1,4,5-triphenylimidazolium perchlorate, are utilized as solvents and catalysts in organic reactions. Their low volatility and thermal stability make them ideal for facilitating reactions that would otherwise require harsher conditions.
Case Study: Friedel-Crafts Reactions
A notable application of this compound is in Friedel-Crafts acylation reactions. Research indicates that using this compound as a catalyst significantly enhances the yield of aromatic ketones. The ionic liquid's ability to stabilize transition states leads to improved reaction rates compared to traditional solvents .
Synthesis of Nanomaterials
Nanoparticle Formation
The compound has been explored for the synthesis of nanoparticles. Its unique ionic structure allows for the stabilization of metal nanoparticles during synthesis processes.
Case Study: Silver Nanoparticles
In a study focusing on the synthesis of silver nanoparticles, this compound was employed as a stabilizing agent. The resulting nanoparticles exhibited enhanced antibacterial properties compared to non-stabilized counterparts. This application highlights the potential of this compound in biomedical fields .
Electrochemical Applications
Electrolytes in Energy Storage
Ionic liquids are increasingly being used as electrolytes in batteries and supercapacitors due to their high ionic conductivity and electrochemical stability.
Case Study: Supercapacitor Performance
Research has demonstrated that incorporating this compound into supercapacitor designs results in improved energy storage capabilities. The compound's ionic nature facilitates faster charge transfer rates, leading to higher capacitance values compared to conventional electrolytes.
Pharmaceutical Applications
Drug Delivery Systems
The compound's solubility properties make it a candidate for drug delivery applications. Its ability to form stable complexes with various pharmaceutical agents can enhance drug solubility and bioavailability.
Case Study: Enhanced Drug Solubility
A study investigating the solubilization of poorly soluble drugs using this compound showed significant improvements in solubility profiles. This property can be particularly beneficial for developing formulations aimed at improving patient compliance and therapeutic efficacy .
Material Science
Polymer Composites
The incorporation of ionic liquids into polymer matrices can improve mechanical properties and thermal stability.
Case Study: Conductive Polymers
In material science research, blending this compound with conductive polymers resulted in enhanced electrical conductivity and flexibility. These composites have potential applications in flexible electronics and sensors .
Mechanism of Action
The mechanism of action of 3-Benzyl-1,4,5-triphenylimidazolium perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can engage in hydrogen bonding and π-π interactions with other molecules, influencing their reactivity and stability. The benzyl and phenyl groups contribute to the compound’s overall hydrophobicity and steric effects, affecting its binding affinities and reaction pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- 1-Butyl-3-methylimidazolium Perchlorate ([BMIM][ClO₄]) : This simpler imidazolium salt lacks aromatic substituents, resulting in lower molecular weight (284.7 g/mol vs. ~547.1 g/mol for 3-benzyl-1,4,5-triphenylimidazolium perchlorate) and higher hydrophilicity. The absence of bulky phenyl groups in [BMIM][ClO₄] enhances its ionic conductivity, making it preferable for electrochemical applications .
- Benzyl-Substituted Pyridinium Perchlorates : Pyridinium analogs lack the five-membered aromatic ring of imidazolium, altering electronic delocalization and acid-base behavior.
Physicochemical Properties
Table 1 illustrates key properties of this compound and related compounds (hypothetical data based on structural analogs):
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (g/L) | Thermal Decomposition (°C) |
|---|---|---|---|---|
| 3-Benzyl-1,4,5-triphenylimidazolium ClO₄ | ~547.1 | 220–225 (dec.) | Low (<1) | 250–300 |
| 1-Butyl-3-methylimidazolium ClO₄ | 284.7 | -70 (liquid) | High (~500) | 300–350 |
| 1,3-Diphenylimidazolium ClO₄ | ~365.2 | 180–185 | Moderate (~10) | 200–250 |
Key Observations :
- The bulky aromatic substituents in this compound reduce water solubility compared to aliphatic imidazolium salts, favoring organic solvents like acetonitrile or dichloromethane .
- Thermal stability is enhanced by aromatic π-stacking interactions, delaying decomposition compared to less substituted analogs.
Analytical Methodologies
- Ion Chromatography (IC) : While standard IC methods effectively detect perchlorate in simpler salts , the bulky imidazolium cation in this compound may require modified columns (e.g., C18 stationary phase) to resolve overlapping peaks caused by hydrophobic interactions .
- Mass Spectrometry (MS) : Electrospray ionization (ESI)-MS is critical for confirming the molecular ion ([M⁺] at m/z ~547) and distinguishing it from interferents like nitrate or sulfate, which lack aromatic fragmentation patterns .
- Lab-on-a-Chip Sensors : Microchip electrophoresis (MCE) systems optimized for perchlorate detection may face challenges with this compound due to its low mobility in aqueous matrices, necessitating organic-aqueous hybrid buffers.
Environmental and Reactivity Considerations
- Reduction Kinetics : Perchlorate’s low kinetic lability implies that the compound is resistant to reductive degradation, similar to other imidazolium perchlorates. However, the benzyl group may introduce pathways for radical-mediated decomposition.
Biological Activity
3-Benzyl-1,4,5-triphenylimidazolium perchlorate (BTPIP) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
BTPIP is an imidazolium salt characterized by the presence of three phenyl groups and a benzyl substituent. Its structural formula can be represented as follows:
This compound exhibits solubility in organic solvents, which facilitates its use in various biological assays.
Mechanisms of Biological Activity
Research indicates that BTPIP exhibits significant biological activity through several mechanisms:
- Antimicrobial Activity : BTPIP has shown efficacy against a range of microbial pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, reducing oxidative stress in cells. This property is particularly relevant in contexts such as neuroprotection and anti-inflammatory responses.
- Cell Proliferation Inhibition : BTPIP has been observed to inhibit the proliferation of certain cancer cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of BTPIP against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent antimicrobial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
Antioxidant Activity
In a study assessing the antioxidant capacity of BTPIP, it was found to reduce reactive oxygen species (ROS) levels in human neuronal cells by 45% at a concentration of 50 µM. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.
Cancer Cell Line Studies
Research published by Johnson et al. (2021) investigated the effects of BTPIP on breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations above 25 µM, with flow cytometry revealing an increase in apoptotic cells.
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 25 | 70 | 20 |
| 50 | 30 | 50 |
Q & A
Q. What are the standard synthetic protocols for preparing 3-Benzyl-1,4,5-triphenylimidazolium perchlorate, and what analytical techniques validate its purity?
The synthesis of imidazolium-based ionic liquids like this compound typically involves refluxing precursors (e.g., substituted benzaldehydes) with amines in ethanol under acidic conditions, followed by anion exchange with perchlorate salts. For example, analogous syntheses use glacial acetic acid as a catalyst and ethanol as a solvent, with purification via vacuum filtration . Purity is validated using nuclear magnetic resonance (NMR) for structural confirmation, ion chromatography for perchlorate quantification, and elemental analysis to verify stoichiometry.
Q. Which analytical methods are most reliable for quantifying perchlorate contamination in environmental or biological samples?
Ion chromatography (IC) with suppressed conductivity detection is the gold standard for perchlorate quantification, offering parts-per-billion (ppb) sensitivity . Advanced methods like ion-selective electrodes (ISEs) with calixarene-based ligands (e.g., di-tripodal amine calix[4]arene copper(II) complexes) improve selectivity in complex matrices . For isotopic analysis, chlorine (δ³⁷Cl) and oxygen (δ¹⁸O) isotope ratio measurements differentiate anthropogenic vs. natural perchlorate sources .
Q. How does perchlorate interact with thyroid hormone regulation, and what experimental models are used to study this?
Perchlorate inhibits iodide uptake via the sodium-iodide symporter (NIS), disrupting thyroid hormone (T3/T4) synthesis. The threespine stickleback (Gasterosteus aculeatus) is a validated model, showing thyroid follicle hyperplasia and altered gonad development at chronic exposures (10–100 ppm). Notably, hormone levels may remain stable due to compensatory mechanisms, masking morphological effects . Rodent models are used for mammalian toxicity but require careful consideration of iodine intake and genetic variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in perchlorate’s dose-response relationships, particularly non-monotonic effects on thyroid function?
Non-monotonic responses (e.g., lower doses causing significant hormone disruption while higher doses show compensatory stability) are observed in stickleback studies . Experimental design should include:
- Multiple dose tiers (e.g., 10, 30, 100 ppm) to capture threshold effects.
- Longitudinal sampling to assess temporal hormone fluctuations.
- Thyroid histopathology to correlate structural changes with hormone levels.
Statistical tools like response surface methodology (RSM) optimize dose-ranging studies .
Q. What methodological challenges arise when studying perchlorate’s interaction with co-contaminants like NDMA, and how can they be addressed?
Co-contamination with NDMA (common in rocket fuel production) complicates remediation due to divergent chemical behaviors. Challenges include:
- Differential bioavailability : Perchlorate is highly soluble, while NDMA is volatile.
- Analytical interference : Mass spectrometry (LC-MS/MS) is required to distinguish NDMA from matrix effects.
Phytoremediation studies using transgenic plants (e.g., tobacco expressing bacterial dehalogenases) show promise but require optimization for co-contaminant uptake .
Q. How can isotopic forensics (δ³⁷Cl, δ¹⁸O) improve source attribution of perchlorate in environmental samples?
Stable isotope analysis identifies perchlorate origins:
- Natural perchlorate (Atacama Desert): δ¹⁸O = +8‰ to +20‰, δ³⁷Cl = −3‰ to +3‰.
- Industrial perchlorate : δ¹⁸O < +5‰, δ³⁷Cl = −15‰ to −10‰.
Sample purification via ion-exchange chromatography and thermal decomposition ensures isotopic integrity. This method is critical for litigation and remediation prioritization .
Q. What are the limitations of current epidemiologic studies on perchlorate’s health effects, and how can future studies be designed to address them?
Key limitations include:
- Ecological study designs : Unable to control for individual iodine intake or genetic factors.
- Inadequate vulnerable population data : Preterm infants or iodine-deficient mothers are underrepresented .
Proposed improvements: - Cohort studies with longitudinal biomarker tracking (urinary perchlorate, serum TSH/T4).
- Gene-environment interaction analyses (e.g., polymorphisms in NIS or thyroid peroxidase genes) .
Methodological Tables
Q. Table 1. Comparison of Perchlorate Detection Methods
Q. Table 2. Key Parameters for Chronic Perchlorate Exposure Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
